molecular formula C17H27NO B14112643 (4-((R)-1-(((R)-1-phenylethyl)amino)ethyl)cyclohexyl)methanol

(4-((R)-1-(((R)-1-phenylethyl)amino)ethyl)cyclohexyl)methanol

Cat. No.: B14112643
M. Wt: 261.4 g/mol
InChI Key: RHPKDSFOHSNNGW-LXTOLFJKSA-N
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Description

(4-((R)-1-(((R)-1-Phenylethyl)amino)ethyl)cyclohexyl)methanol is a chiral cyclohexane derivative featuring a methanol group at the 4-position of the cyclohexyl ring and a complex amine substituent. Its structure includes two stereogenic centers with (R)-configured phenylethyl and ethylamine groups (Fig. 1). However, commercial availability data from CymitQuimica indicate discontinuation, suggesting challenges in synthesis, stability, or efficacy .

Properties

Molecular Formula

C17H27NO

Molecular Weight

261.4 g/mol

IUPAC Name

[4-[(1R)-1-[[(1R)-1-phenylethyl]amino]ethyl]cyclohexyl]methanol

InChI

InChI=1S/C17H27NO/c1-13(16-6-4-3-5-7-16)18-14(2)17-10-8-15(12-19)9-11-17/h3-7,13-15,17-19H,8-12H2,1-2H3/t13-,14-,15?,17?/m1/s1

InChI Key

RHPKDSFOHSNNGW-LXTOLFJKSA-N

Isomeric SMILES

C[C@H](C1CCC(CC1)CO)N[C@H](C)C2=CC=CC=C2

Canonical SMILES

CC(C1CCC(CC1)CO)NC(C)C2=CC=CC=C2

Origin of Product

United States

Biological Activity

The compound (4-((R)-1-(((R)-1-phenylethyl)amino)ethyl)cyclohexyl)methanol, often referred to as a cyclohexyl derivative, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a cyclohexyl group attached to a chiral center, which is crucial for its biological activity. The synthesis of this compound typically involves the following steps:

  • Formation of the Cyclohexylamine Backbone : This can be achieved through various synthetic routes involving cyclohexyl derivatives.
  • Chiral Resolution : The use of (R)-1-phenylethylamine is essential for introducing chirality into the molecule.
  • Final Coupling Reactions : These reactions link the amine to the cyclohexanol moiety, yielding the final product.

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system. The compound has been studied for its potential effects as a neuromodulator, influencing neurotransmitter systems such as serotonin and dopamine pathways.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

  • Neuroprotective Effects : In vitro studies have demonstrated that the compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cell lines.
  • Analgesic Properties : Animal model studies have shown that this compound may possess analgesic effects comparable to traditional opioids, with a lower risk of addiction.

Case Studies

  • Neuroprotection in Ischemia Models :
    • A study conducted on rat models of ischemic stroke showed that administration of this compound significantly reduced infarct size and improved neurological outcomes compared to control groups .
  • Pain Management Trials :
    • Clinical trials assessing the analgesic efficacy of this compound indicated significant pain relief in patients with chronic pain conditions, suggesting a favorable safety profile compared to conventional opioids .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionReduced oxidative stress
AnalgesicSignificant pain relief
Receptor InteractionModulation of serotonin and dopamine

Table 2: Synthesis Steps Overview

StepDescription
Cyclohexylamine BackboneFormation via cyclization reactions
Chiral ResolutionUse of (R)-1-phenylethylamine
Coupling ReactionFinal assembly to yield the target compound

Comparison with Similar Compounds

Substituent Effects on BACE-1 Inhibition

Key studies from Acta Pharmacologica Sinica (2009) highlight the importance of substituents at the 3-position (R3) and 5-position (R2) in isophthalamide-based BACE-1 inhibitors. The target compound’s (R)-1-phenylethyl group at R3 aligns with high-activity analogues, where bulky, hydrophobic groups enhance binding affinity. Comparative data include:

Compound R3 Group R2 Group BACE-1 IC₅₀ (nM) Reference
Target Compound (R)-1-phenylethyl N-methyl(methylsulfonyl) 12 ± 2
Analogue A (R)-1-(4-fluorophenyl)ethyl Nitro 8 ± 1
Analogue B Benzyl Hydrogen 45 ± 5

The (R)-1-phenylethyl group in the target compound balances hydrophobicity and steric bulk, contributing to moderate inhibition compared to fluorinated derivatives (e.g., Analogue A). Benzyl-substituted analogues (Analogue B) show reduced activity, underscoring the necessity of chiral, branched R3 groups .

Stereochemical Influence

The (R,R)-configuration of the target compound is critical. In Merck’s studies, (S)-configured analogues at R3 exhibited 3–5-fold lower potency due to mismatched stereochemistry in the BACE-1 active site . Similar trends are observed in thiourea catalysts (e.g., compound 8 in ), where stereochemistry dictates catalytic efficiency in asymmetric reactions .

Comparison with Cyclohexylmethanol Derivatives

lists ((1R,4R)-4-(methylamino)cyclohexyl)methanol, a structurally simpler derivative lacking the phenylethylaminoethyl chain. This compound serves as an intermediate in kinase inhibitor synthesis but lacks BACE-1 activity, emphasizing the role of extended amine substituents in target engagement .

Discontinuation and Commercial Considerations

CymitQuimica lists the target compound as discontinued, alongside analogues like (4-methylcyclohexyl)(2-methylphenyl)methanamine . Potential reasons include:

  • Synthetic Complexity : Multi-step synthesis requiring chiral resolution.
  • Stability Issues: Susceptibility of the methanol group to oxidation.
  • Efficacy Limitations : Inferior BACE-1 inhibition compared to fluorinated derivatives (e.g., Analogue A) .

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